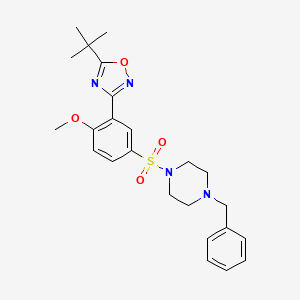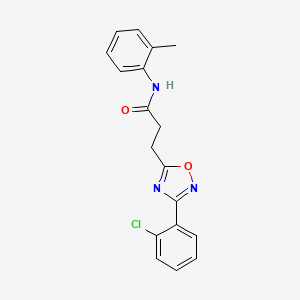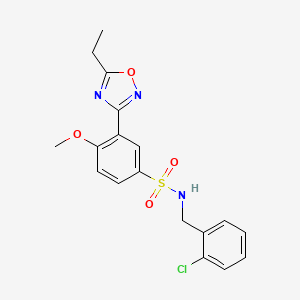![molecular formula C18H16BrN3O5 B7713164 ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)
ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.75 g/mol. This compound is also known as ethyl (3-chloro-4-methoxyphenyl)carbamate formate or ethyl (3-chloro-4-methoxyphenyl)carbamoylformate.
Mecanismo De Acción
The exact mechanism of action of ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body. It has been shown to have inhibitory effects on the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have anticancer activity and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate in lab experiments include its high purity, stability, and ease of synthesis. It is also a versatile compound that can be used as a building block for the synthesis of various biologically active molecules. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate. One of the areas of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy. Another area of interest is its potential use as a building block for the synthesis of novel biologically active molecules. The development of new synthetic methodologies and the exploration of new reaction pathways are also areas of future research.
Métodos De Síntesis
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate can be synthesized by the reaction of ethyl chloroformate with 3-chloro-4-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It is a versatile compound that can be used as a building block for the synthesis of various biologically active molecules such as antitumor agents, anti-inflammatory agents, and anti-viral agents.
Propiedades
IUPAC Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5/c1-10-3-4-14(25-2)13(5-10)21-17(23)18(24)22-20-8-11-6-15-16(7-12(11)19)27-9-26-15/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXXNPCYOMXNE-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)
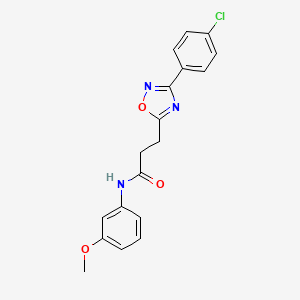

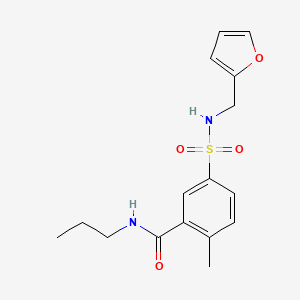
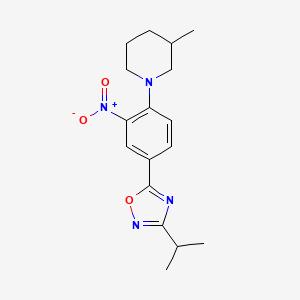
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)

![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)

